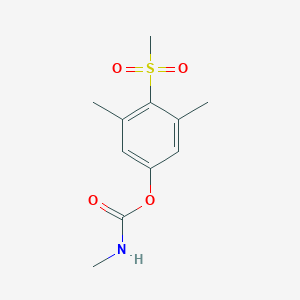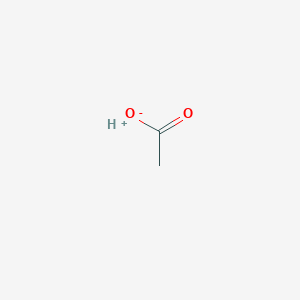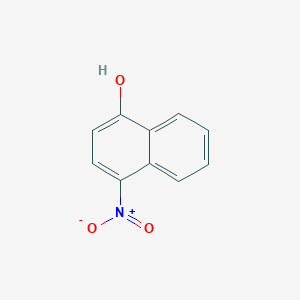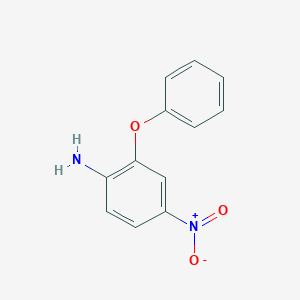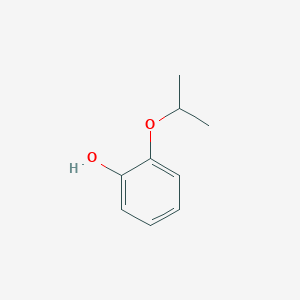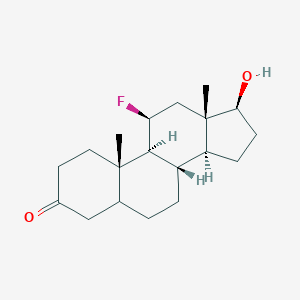
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one, also known as fluoxymesterone, is a synthetic androgenic steroid that has been widely used in scientific research. It is a derivative of testosterone, which is the primary male sex hormone responsible for the development of male reproductive tissues and secondary sexual characteristics.
Mechanism Of Action
Fluoxymesterone exerts its effects by binding to androgen receptors in target tissues, such as the prostate gland, muscle, and bone. This binding activates the androgen receptor, leading to the transcription of genes involved in the development and maintenance of male sexual characteristics.
Biochemical And Physiological Effects
Fluoxymesterone has been shown to increase muscle mass and strength, promote bone growth, and stimulate the production of red blood cells. It also has the potential to increase aggression and libido in males.
Advantages And Limitations For Lab Experiments
One advantage of using (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone in lab experiments is its high potency and specificity for the androgen receptor. However, its use is limited by its potential for toxicity and its tendency to cause unwanted side effects.
Future Directions
Future research on (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone could focus on its potential therapeutic uses, such as in the treatment of muscle wasting disorders or bone diseases. Additionally, studies could investigate the effects of (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone on other tissues and organs, such as the liver and cardiovascular system. Further research could also explore the development of new androgen receptor modulators with improved safety profiles and efficacy.
Synthesis Methods
Fluoxymesterone can be synthesized by the reaction of testosterone with fluoroacetic acid in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.
Scientific Research Applications
Fluoxymesterone has been used in various scientific research applications, including studies on the effects of androgens on the brain, bone, and muscle. It has also been used to investigate the role of androgens in the development of prostate cancer and to study the effects of androgen receptor antagonists on the growth of prostate cancer cells.
properties
CAS RN |
111984-12-4 |
|---|---|
Product Name |
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one |
Molecular Formula |
C19H29FO2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(8S,9S,10S,11S,13S,14S,17S)-11-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H29FO2/c1-18-8-7-12(21)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(20)17(13)18/h11,13-17,22H,3-10H2,1-2H3/t11?,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
InChI Key |
GTWXLVLNOBGGBN-AVOHXHOLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)F |
SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)F |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)F |
synonyms |
11-fluoro-dihydro-testosterone 11-fluorodihydrotestosterone 11beta-F-DHT 11beta-fluoro-5alpha-dihydrotestosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)


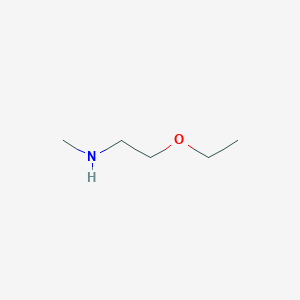

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
